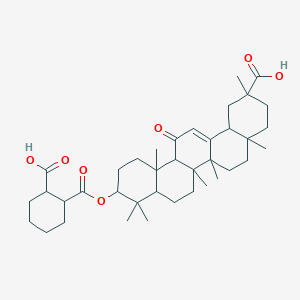
Cicloxolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cicloxolone is a broad-spectrum antiviral agent known for its complex mode of action. It is chemically identified as 3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate . This compound has shown efficacy against various viruses, including herpes simplex virus and vesicular stomatitis virus .
Vorbereitungsmethoden
The synthesis of Cicloxolone involves multiple steps, starting with the preparation of its core structure, oleanolic acid. The synthetic route typically includes the following steps:
Oxidation: Oleanolic acid undergoes oxidation to form 11-oxo-oleanolic acid.
Esterification: The 11-oxo-oleanolic acid is then esterified with 1,2-cyclohexanedicarboxylic acid to form this compound.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
Cicloxolone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Antiviral Properties
Cicloxolone sodium has been extensively studied for its antiviral effects against several virus families. Research indicates that this compound exerts its antiviral activity through multiple mechanisms:
- Reduction in Virus Particle Yield : this compound decreases the total number of viral particles produced.
- Loss of Quality : The compound affects the quality of the virus, leading to the production of non-infectious particles.
- Virucidal Effects : At higher concentrations, this compound can directly inactivate viruses.
Case Study: Effect on Various Viruses
A study investigated this compound's impact on different viruses, including adenovirus type 5, reovirus type 3, and poliovirus type 1. The findings are summarized in Table 1 below:
| Virus | Mechanism of Action | Observations |
|---|---|---|
| Adenovirus Type 5 | Reduction in yield | Decreased progeny production |
| Reovirus Type 3 | Loss of quality; biphasic effect on particle yield | Non-infectious virus at low concentrations |
| Poliovirus Type 1 | Reduction in yield | Significant decrease in infectious particles |
| Bunyamwera Virus | Inhibition of glycoprotein processing | Effective antiviral activity observed |
| Semliki Forest Virus | Impaired virus release | Assembly within vacuoles noted |
This table highlights this compound's broad-spectrum antiviral capabilities and its specific effects on various viral pathogens .
Dermatological Applications
This compound has also been evaluated for its efficacy in treating skin conditions, particularly genital herpes. A systematic review analyzed multiple trials comparing this compound with placebo treatments for first episodes of genital herpes. The results are summarized below:
Table 2: Efficacy of this compound in Genital Herpes Treatment
| Study Type | Sample Size | Treatment | Outcome |
|---|---|---|---|
| Randomized Controlled | 112 | This compound Cream | No significant reduction in symptoms |
| Placebo-Controlled | 2084 | This compound vs. Placebo | No difference in symptom duration |
Despite initial optimism regarding this compound's potential benefits for herpes treatment, the review found no significant evidence supporting its effectiveness compared to placebo .
Wirkmechanismus
Cicloxolone exerts its antiviral effects through a complex mechanism that involves multiple stages of the virus replication cycle. It does not specifically inhibit any single essential virus gene product but rather reduces the number of virus particles produced. This is achieved by suppressing secondary transcription and viral protein synthesis, as well as perturbing virion assembly .
Vergleich Mit ähnlichen Verbindungen
Cicloxolone is often compared with other triterpenoid compounds like carbenoxolone. Both compounds exhibit antiviral activity, but this compound is generally more potent against herpes simplex virus . Similar compounds include:
Carbenoxolone: Another triterpenoid with antiviral properties.
Glycyrrhizin: A compound derived from licorice with antiviral and anti-inflammatory effects.
This compound’s uniqueness lies in its broad-spectrum antiviral activity and its ability to affect multiple stages of the virus replication cycle .
Eigenschaften
Molekularformel |
C38H56O7 |
|---|---|
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
10-(2-carboxycyclohexanecarbonyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C38H56O7/c1-33(2)27-12-15-38(7)29(36(27,5)14-13-28(33)45-31(42)23-11-9-8-10-22(23)30(40)41)26(39)20-24-25-21-35(4,32(43)44)17-16-34(25,3)18-19-37(24,38)6/h20,22-23,25,27-29H,8-19,21H2,1-7H3,(H,40,41)(H,43,44) |
InChI-Schlüssel |
IPIHZIYZLLMCRF-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Kanonische SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCCCC4C(=O)O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
Synonyme |
3-hydroxy-11-oxoolean-12-en-30-oic acid 1,2-cyclohexanedicarboxylate cicloxolone cicloxolone sodium cicloxolone, (3beta(cis),20beta)-isomer, disodium salt |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















